4(1H)-Quinazolinone, 2-(5-amino-2-propoxyphenyl)-8-methoxy- (9CI) 4(1H)-Quinazolinone, 2-(5-amino-2-propoxyphenyl)-8-methoxy- (9CI)
Brand Name: Vulcanchem
CAS No.: 178937-98-9
VCID: VC0064756
InChI: InChI=1S/C18H19N3O3/c1-3-9-24-14-8-7-11(19)10-13(14)17-20-16-12(18(22)21-17)5-4-6-15(16)23-2/h4-8,10H,3,9,19H2,1-2H3,(H,20,21,22)
SMILES: CCCOC1=C(C=C(C=C1)N)C2=NC(=O)C3=C(N2)C(=CC=C3)OC
Molecular Formula: C18H19N3O3
Molecular Weight: 325.4 g/mol

4(1H)-Quinazolinone, 2-(5-amino-2-propoxyphenyl)-8-methoxy- (9CI)

CAS No.: 178937-98-9

Main Products

VCID: VC0064756

Molecular Formula: C18H19N3O3

Molecular Weight: 325.4 g/mol

4(1H)-Quinazolinone,  2-(5-amino-2-propoxyphenyl)-8-methoxy-  (9CI) - 178937-98-9

CAS No. 178937-98-9
Product Name 4(1H)-Quinazolinone, 2-(5-amino-2-propoxyphenyl)-8-methoxy- (9CI)
Molecular Formula C18H19N3O3
Molecular Weight 325.4 g/mol
IUPAC Name 2-(5-amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one
Standard InChI InChI=1S/C18H19N3O3/c1-3-9-24-14-8-7-11(19)10-13(14)17-20-16-12(18(22)21-17)5-4-6-15(16)23-2/h4-8,10H,3,9,19H2,1-2H3,(H,20,21,22)
Standard InChIKey ATYNISBFRAFGCF-UHFFFAOYSA-N
Isomeric SMILES CCCOC1=C(C=C(C=C1)N)C2=NC(=O)C3=C(N2)C(=CC=C3)OC
SMILES CCCOC1=C(C=C(C=C1)N)C2=NC(=O)C3=C(N2)C(=CC=C3)OC
Canonical SMILES CCCOC1=C(C=C(C=C1)N)C2=NC(=O)C3=C(N2)C(=CC=C3)OC
Synonyms 4(1H)-Quinazolinone, 2-(5-amino-2-propoxyphenyl)-8-methoxy- (9CI)
PubChem Compound 11484188
Last Modified Nov 09 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator